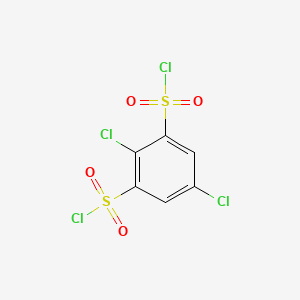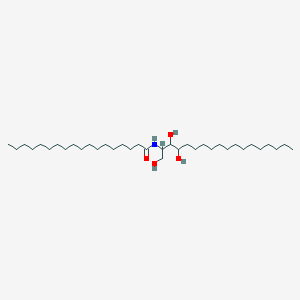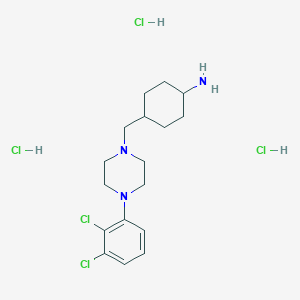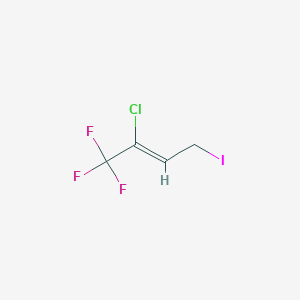
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene is an organic compound with the molecular formula C4H3ClF3I It is a halogenated alkene, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene can be achieved through several methods. One common approach involves the halogenation of 1,1,1-trifluoro-2-butene. The reaction typically requires the use of iodine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used in addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce dihalogenated or hydroxylated compounds.
Applications De Recherche Scientifique
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene involves its interaction with molecular targets through its halogen atoms and double bond. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: Another halogenated compound with similar reactivity but different structural features.
1,1,1-Trifluoro-2-iodoethane: A simpler halogenated alkane with similar halogen atoms but a different carbon backbone.
Propriétés
Formule moléculaire |
C4H3ClF3I |
|---|---|
Poids moléculaire |
270.42 g/mol |
Nom IUPAC |
(Z)-2-chloro-1,1,1-trifluoro-4-iodobut-2-ene |
InChI |
InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2/b3-1- |
Clé InChI |
RHUXYOMKUAHFKU-IWQZZHSRSA-N |
SMILES isomérique |
C(/C=C(/C(F)(F)F)\Cl)I |
SMILES canonique |
C(C=C(C(F)(F)F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
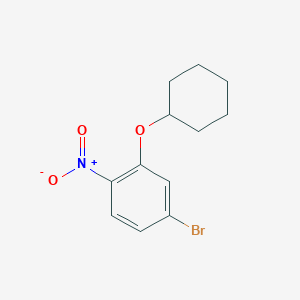
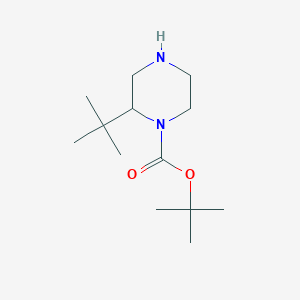
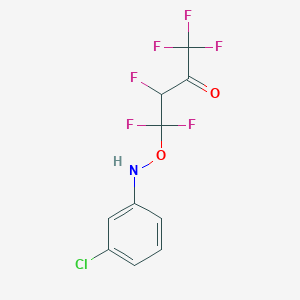
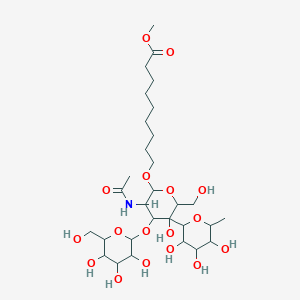
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)
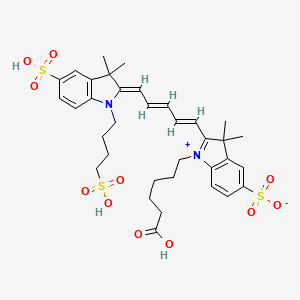
![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)

